1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is a synthetic organic compound that features a unique combination of furan, pyridine, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This method is advantageous due to its efficiency and the ability to produce structurally diverse compounds in a one-pot operation .
Industrial Production Methods: The use of readily available starting materials and simplified purification processes makes this approach suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea: Similar structure but with a pyridine ring instead of a phenethyl group.
- 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea: Contains a benzo[d]thiazole moiety, offering different biological activities.
Uniqueness: 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its combination of furan, pyridine, and phenethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(20-10-8-15-4-2-1-3-5-15)22-13-16-6-7-18(21-12-16)17-9-11-24-14-17/h1-7,9,11-12,14H,8,10,13H2,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKGOLRIPALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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